molecular formula C6H5ClN2 B050321 Pyridine-2-carboximidoyl chloride CAS No. 117701-62-9

Pyridine-2-carboximidoyl chloride

Cat. No. B050321
M. Wt: 140.57 g/mol
InChI Key: QPHNCXIHRZHLNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Pyridine-2-carboximidoyl chloride includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Pyridine-2-carboximidoyl chloride-based compounds have been found to be efficient and versatile precatalysts in Suzuki−Miyaura and Heck cross-coupling reactions . These complexes show significant activity against various cancer cell lines, making them potential candidates for new anticancer drugs.

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives : Pyridine-2-carboximidoyl chloride can be used in the acylation of 2-amino derivatives of benzimidazole, leading to the formation of corresponding amides and subsequent conversion to 2-oxo derivatives of pyrimido[1,2-a]benzimidazole and pyridine by the action of bases (Tkachenko, Simonov, & Popov, 1978).

  • Anticancer Compounds : Pyridine-2-carboximidoyl chloride-based compounds, such as ruthenium(III) chloride complexes with tridentate bis(arylimino)pyridine ligands, have been investigated for their anticancer properties. These complexes show significant activity against various cancer cell lines, making them potential candidates for new anticancer drugs (Garza-Ortiz et al., 2008).

  • Catalyst for Hexahydroquinolines Synthesis : Pyridine-2-carboximidoyl chloride derivatives serve as efficient catalysts for preparing hexahydroquinolines via multi-component condensation reactions. They offer advantages such as low cost, non-toxic nature, simple work-up, and excellent yield of products (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

  • Antimicrobial Agents : Pyridine-2-carboximidoyl chloride derivatives have been used in synthesizing Schiff bases with potential antimicrobial activity. These Schiff bases were prepared by coupling acid chloride with L-alanine or 2-methyl-alanine methyl ester and exhibited significant bactericidal and fungicidal activities (Al-Omar & Amr, 2010).

  • Protective Agent Against Cyanogen Chloride : Pyridine-2-carboximidoyl chloride impregnated activated carbon can be used for protection against cyanogen chloride. Studies show that this compound chemically reacts with cyanogen chloride and enhances the efficiency of the adsorbent (Lahaye, Ehrburger, & Fangeat, 1987).

  • Pro-drug Synthesis : Pyridine-2-carboximidoyl chloride derivatives have been used in the development of pro-drug systems for delivering quaternary pyridinium salts through biological membranes. This approach is significant in enhancing the transport of drugs through lipoidal barriers and can be applied in drug delivery systems (Bodor, Shek, & Higuchi, 1976).

  • Photocatalytic Degradation of Contaminants : Research has also explored the photocatalytic degradation of pyridine in water using TiO2 and derivatives of Pyridine-2-carboximidoyl chloride. This application is vital for environmental remediation and waste water treatment (Maillard-Dupuy et al., 1994).

Safety And Hazards

Pyridine-2-carboximidoyl chloride is considered hazardous. It is highly flammable and causes skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this chemical, including wearing protective gloves, eye protection, and face protection .

Relevant Papers The relevant papers on Pyridine-2-carboximidoyl chloride include research on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , and a paper on Pyridine Compounds with Antimicrobial and Antiviral Activities .

properties

IUPAC Name

pyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHNCXIHRZHLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631317
Record name Pyridine-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboximidoyl chloride

CAS RN

117701-62-9
Record name 2-Pyridinecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117701-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of pyridin-2-carbaldehyde-oxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-pyridin-aldoxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice-cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Name
ethyl 2-pyridin-aldoxime
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Aydın, M Dinçer, O Dayan… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C35H42ClN3O2, molecules are linked to one another by intermolecular C—H⋯O interactions, forming a C(12) chain running parallel to the [010] direction. The …
Number of citations: 5 scripts.iucr.org

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